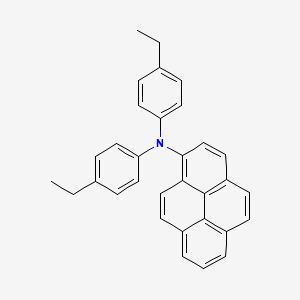
N,N-Bis(4-ethylphenyl)pyren-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(4-ethylphenyl)pyren-1-amine: is an organic compound with the molecular formula C₃₂H₂₇N. This compound is characterized by the presence of a pyrene core substituted with two 4-ethylphenyl groups at the nitrogen atom. Pyrene is a polycyclic aromatic hydrocarbon known for its fluorescence properties, making derivatives like this compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(4-ethylphenyl)pyren-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with pyrene and 4-ethylphenylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as toluene or dichloromethane. A catalyst like palladium on carbon (Pd/C) may be used to facilitate the reaction.
Procedure: Pyrene is first nitrated to form 1-nitropyrene. This intermediate is then reduced to 1-aminopyrene. Finally, 1-aminopyrene undergoes a nucleophilic substitution reaction with 4-ethylphenylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and employing continuous flow techniques to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Bis(4-ethylphenyl)pyren-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives with altered electronic properties.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the pyrene core or the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrenequinones, while substitution reactions can produce a variety of functionalized pyrene derivatives.
Aplicaciones Científicas De Investigación
N,N-Bis(4-ethylphenyl)pyren-1-amine has several applications in scientific research:
Chemistry: It is used as a fluorescent probe in various chemical analyses due to its strong fluorescence properties.
Biology: The compound can be employed in bioimaging to visualize cellular structures and processes.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mecanismo De Acción
The mechanism by which N,N-Bis(4-ethylphenyl)pyren-1-amine exerts its effects is primarily related to its ability to interact with light. The compound absorbs light and re-emits it as fluorescence, which can be harnessed for imaging and sensing applications. At the molecular level, the pyrene core interacts with various biological and chemical targets, facilitating its use in diverse applications.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diphenylpyren-1-amine: Similar structure but lacks the ethyl groups on the phenyl rings.
N,N-Bis(4-methylphenyl)pyren-1-amine: Similar structure with methyl groups instead of ethyl groups.
N,N-Bis(4-tert-butylphenyl)pyren-1-amine: Contains tert-butyl groups on the phenyl rings.
Uniqueness
N,N-Bis(4-ethylphenyl)pyren-1-amine is unique due to the presence of ethyl groups, which can influence its electronic properties and solubility. These modifications can enhance its performance in specific applications, such as in OLEDs or as a fluorescent probe.
Propiedades
Número CAS |
139905-72-9 |
|---|---|
Fórmula molecular |
C32H27N |
Peso molecular |
425.6 g/mol |
Nombre IUPAC |
N,N-bis(4-ethylphenyl)pyren-1-amine |
InChI |
InChI=1S/C32H27N/c1-3-22-8-16-27(17-9-22)33(28-18-10-23(4-2)11-19-28)30-21-15-26-13-12-24-6-5-7-25-14-20-29(30)32(26)31(24)25/h5-21H,3-4H2,1-2H3 |
Clave InChI |
AMFGZGYIKHWLQW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)N(C2=CC=C(C=C2)CC)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


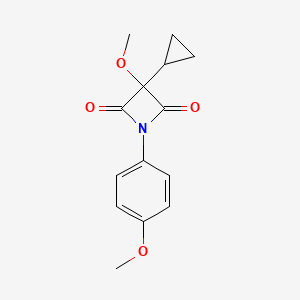
![(2,3-Dimethylbutan-2-YL)[(ethylsulfanyl)methoxy]dimethylsilane](/img/structure/B14281057.png)
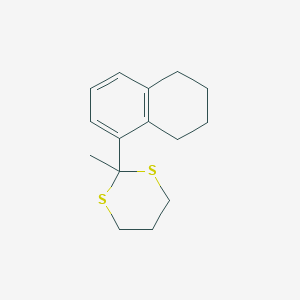
![1-Ethylidene-6,6-dimethyl-4,8-dioxaspiro[2.5]octane](/img/structure/B14281067.png)
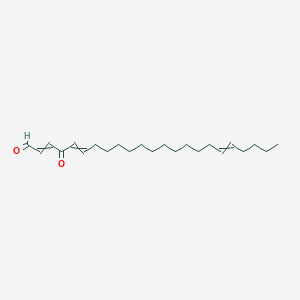
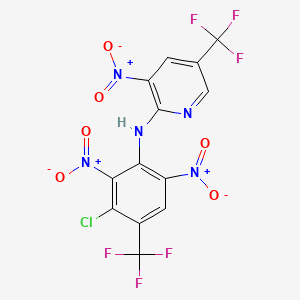
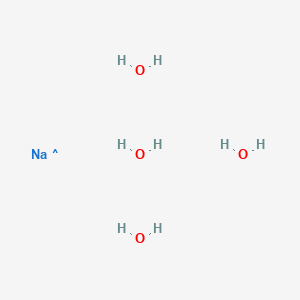
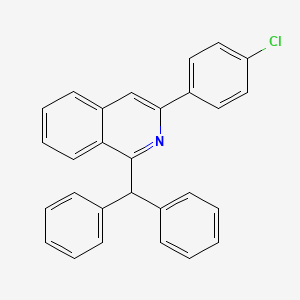
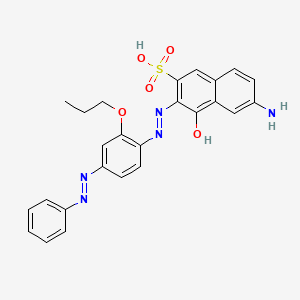
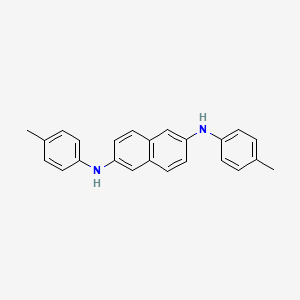


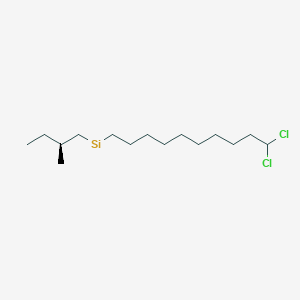
![2-Acetamido-N-benzyl-2-[(methoxymethyl)amino]acetamide](/img/structure/B14281128.png)
